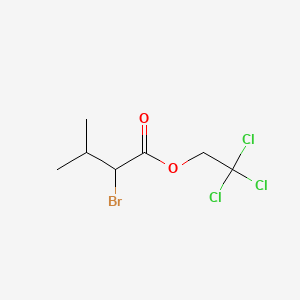

Trichloroethyl 2-bromoisovalerate

Description

Contextualization within Modern Organic Synthesis and Halogenated Ester Chemistry

In the realm of modern organic synthesis, the ability to selectively introduce and manipulate functional groups is paramount. Halogenated esters, particularly α-brominated esters, are a cornerstone of this synthetic strategy. The presence of a bromine atom on the carbon adjacent to the ester carbonyl group significantly enhances the electrophilicity of that carbon, making it a prime target for nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the construction of complex molecular frameworks.

The trichloroethyl group, on the other hand, is a well-known protecting group for carboxylic acids. wikipedia.org Its utility lies in its stability under a range of reaction conditions and its selective removal under mild, reductive conditions, often using zinc dust in the presence of an acid. biosynth.com The combination of these two functionalities in a single molecule, Trichloroethyl 2-bromoisovalerate, would theoretically create a bifunctional reagent with distinct and orthogonally reactive sites. This dual-handle nature would allow for sequential and controlled modifications, a highly desirable characteristic in multistep syntheses.

Historical Development of Synthetic Approaches to Brominated Esters and Trichloroethyl Derivatives

The synthesis of α-brominated esters has a rich history, with the Hell-Volhard-Zelinsky reaction being a classic method for the α-bromination of carboxylic acids, which can then be esterified. This reaction typically involves the use of elemental bromine and a catalytic amount of phosphorus tribromide. Over the years, numerous other methods have been developed to improve selectivity and safety, avoiding the use of hazardous elemental bromine. These modern approaches often employ brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

The preparation of trichloroethyl esters is commonly achieved through the esterification of a carboxylic acid with 2,2,2-trichloroethanol (B127377). wikipedia.org This can be accomplished using standard acid-catalyzed esterification methods or by activating the carboxylic acid, for example, by converting it to an acyl chloride, which then reacts with 2,2,2-trichloroethanol. A patent describes the preparation of 2,2,2-trichloroethyl chloroformate by reacting 2,2,2-trichloroethanol with phosgene, which can then be used to introduce the trichloroethyl group. google.com

Based on these established methods, a plausible synthetic route to this compound would involve two key steps:

α-Bromination of Isovaleric Acid: Isovaleric acid would first be subjected to α-bromination using a suitable brominating agent to yield 2-bromoisovaleric acid.

Esterification with 2,2,2-Trichloroethanol: The resulting 2-bromoisovaleric acid would then be esterified with 2,2,2-trichloroethanol to produce the target compound, this compound.

Significance as a Research Intermediate and Building Block in Complex Chemical Systems

The potential of this compound as a research intermediate stems directly from its inherent chemical functionalities. The α-bromo ester moiety is a versatile precursor for a variety of chemical transformations. For instance, it can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This would allow for the introduction of diverse functional groups at the α-position.

Furthermore, the trichloroethyl ester group serves as a robust protecting group that can be selectively cleaved without affecting other sensitive parts of a molecule. This "masked" carboxylic acid functionality is invaluable in complex total synthesis projects where multiple reactive sites need to be managed. A synthetic chemist could, for example, utilize the reactivity of the α-bromo position to build a molecular scaffold and then, at a later stage, unmask the carboxylic acid by removing the trichloroethyl group for further elaboration.

The combination of these features in this compound would make it a valuable tool for the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, and materials with specific properties.

Overview of Current Research Trajectories and Academic Challenges

While direct research on this compound is not prominent, the broader fields of halogenated compounds and protecting group strategies are areas of intense investigation. Current research in α-halo ester chemistry focuses on developing more efficient and stereoselective methods for their synthesis and subsequent reactions. The use of organocatalysis and transition-metal catalysis to control the stereochemical outcome of reactions involving these intermediates is a particularly active area.

A significant academic challenge lies in the development of "green" and sustainable synthetic methods. This includes minimizing the use of hazardous reagents and solvents and improving atom economy. For a compound like this compound, research could be directed towards developing catalytic, enantioselective methods for its synthesis, which would enhance its utility as a chiral building block.

Another research trajectory could explore the unique reactivity of the trichloroethyl group itself. While primarily used as a protecting group, its electron-withdrawing nature can influence the reactivity of the adjacent ester carbonyl. Investigating these electronic effects could lead to the discovery of novel transformations and applications for this class of compounds.

Structure

3D Structure

Properties

CAS No. |

64047-48-9 |

|---|---|

Molecular Formula |

C7H10BrCl3O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2,2,2-trichloroethyl 2-bromo-3-methylbutanoate |

InChI |

InChI=1S/C7H10BrCl3O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |

InChI Key |

QLWAWPABINQVLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)OCC(Cl)(Cl)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Trichloroethyl 2 Bromoisovalerate

Established and Emerging Synthetic Pathways

The synthesis of trichloroethyl 2-bromoisovalerate can be approached through two main retrosynthetic disconnections: the formation of the ester bond and the introduction of the bromine atom at the α-position. These transformations can be performed in different orders, leading to varied synthetic strategies.

Esterification Reactions for this compound Formation

The creation of the ester bond between 2-bromoisovaleric acid and 2,2,2-trichloroethanol (B127377) is a critical step. Several methods can be employed, each with its own set of advantages and limitations.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.caorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 2-bromoisovaleric acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Optimization of Fischer Esterification:

Since Fischer esterification is an equilibrium process, several strategies can be employed to drive the reaction towards the product side and improve yields. athabascau.caorganic-chemistry.orgnih.gov These include:

Use of Excess Reactant: Employing an excess of either the alcohol or the carboxylic acid can shift the equilibrium to favor the formation of the ester. athabascau.caorganic-chemistry.org

Removal of Water: The water produced during the reaction can be removed by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents like molecular sieves. organic-chemistry.orgacs.org

Catalyst Choice and Loading: The type and amount of acid catalyst can significantly impact the reaction rate. numberanalytics.com While strong mineral acids are common, Lewis acids like zirconium(IV) and hafnium(IV) salts have also been shown to be effective catalysts for esterification. organic-chemistry.org

| Parameter | Optimization Strategy | Rationale |

| Reactant Concentration | Use of excess 2,2,2-trichloroethanol | Shifts equilibrium towards product formation (Le Châtelier's Principle). |

| Water Removal | Azeotropic distillation (e.g., with toluene) or use of molecular sieves. | Removes a product, driving the equilibrium forward. |

| Catalyst | Strong Brønsted acids (H₂SO₄, p-TsOH) or Lewis acids (e.g., ZrCl₄). | Increases the electrophilicity of the carboxylic acid carbonyl group. |

| Temperature | Refluxing the reaction mixture. | Increases reaction rate, though it may also favor the reverse reaction. |

To circumvent the equilibrium limitations of Fischer esterification, 2-bromoisovaleric acid can be activated to a more reactive derivative before reaction with 2,2,2-trichloroethanol. These methods often proceed under milder conditions and can be more suitable for sensitive substrates.

One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with alcohols to form esters.

Another widely used method is the Steglich esterification, which employs a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netorgsyn.org The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. orgsyn.org

| Activating Agent | Intermediate | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Acyl chloride | High reactivity of the intermediate. | Generates corrosive HCl and SO₂ byproducts. |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Mild reaction conditions. | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |

| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) | Activated ester | Byproducts can be recovered and reused. | Reagent may be less readily available. organic-chemistry.org |

Bromination Strategies for the α-Carbon of Isovalerate Derivatives

The introduction of a bromine atom at the α-carbon of an isovalerate derivative is a key transformation. This can be achieved either before or after the esterification step. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. byjus.comorganic-chemistry.orgwikipedia.orgfiveable.me This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. byjus.comorganic-chemistry.orgquora.com

The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. wikipedia.orgmasterorganicchemistry.com The acyl bromide then tautomerizes to its enol form, which is the key nucleophilic species. organic-chemistry.orgwikipedia.org This enol readily reacts with bromine at the α-carbon. byjus.comorganic-chemistry.org Finally, hydrolysis of the α-bromo acyl bromide yields the α-bromo carboxylic acid. wikipedia.orgmasterorganicchemistry.com If the reaction is quenched with an alcohol instead of water, the corresponding α-bromo ester can be formed directly. wikipedia.org

It's important to note that the HVZ reaction is specific to the α-position of carboxylic acids and is not suitable for the direct bromination of esters. fiveable.melibretexts.org Therefore, to synthesize this compound using this method, isovaleric acid would first be subjected to the HVZ reaction to produce 2-bromoisovaleric acid, which would then be esterified with 2,2,2-trichloroethanol as described in section 2.1.1.

An alternative approach to α-bromination involves radical halogenation. This method is typically applied to esters rather than carboxylic acids. A common reagent for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator such as light or a peroxide. organic-chemistry.orgyoutube.commasterorganicchemistry.com

The reaction proceeds via a free radical chain mechanism. masterorganicchemistry.comlibretexts.org The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the α-carbon of the isovalerate ester to form a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to give the α-bromo ester and a new bromine radical, which propagates the chain. libretexts.org

The selectivity of radical bromination is a key consideration. Bromination is generally more selective than chlorination. pearson.commasterorganicchemistry.comchadsprep.com The stability of the resulting radical intermediate plays a significant role in determining the position of halogenation. In the case of an isovalerate ester, the α-position is activated by both the adjacent carbonyl group and the tertiary carbon, making it a favorable site for radical abstraction.

| Bromination Method | Substrate | Key Reagents | Mechanism | Selectivity |

| Hell-Volhard-Zelinsky | Carboxylic Acid (Isovaleric acid) | Br₂, PBr₃ (cat.) | Ionic (via acyl bromide enol) | Highly selective for the α-position of carboxylic acids. organic-chemistry.org |

| Radical Bromination | Ester (e.g., Trichloroethyl isovalerate) | N-Bromosuccinimide (NBS), light/initiator | Radical chain reaction | Favors the most stable radical intermediate, typically the α-position in esters. |

Asymmetric Bromination Approaches

The creation of chiral centers is a critical endeavor in modern organic synthesis. Asymmetric bromination of a precursor like trichloroethyl isovalerate introduces a stereocenter at the α-position, yielding enantiomerically enriched this compound. Organocatalysis has emerged as a powerful tool for such transformations.

Research has demonstrated the first organocatalytic enantioselective α-bromination of aldehydes and ketones. rsc.org For instance, C₂-symmetric diphenylpyrrolidine catalysts can produce α-brominated aldehydes with high yields and enantiomeric excess (up to 96% ee). rsc.org Similarly, ketones can be α-brominated using a C₂-symmetric imidazolidine (B613845) catalyst, achieving up to 94% ee. rsc.org These principles can be extended to the synthesis of chiral esters. The mechanism typically involves the formation of a chiral enamine or enolate intermediate from the ester precursor and the organocatalyst, which then reacts with an electrophilic bromine source (e.g., N-Bromosuccinimide - NBS). The chiral environment provided by the catalyst directs the approach of the bromine source, resulting in a stereoselective reaction.

Multicomponent Reactions and Cascade Processes Leading to this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency and atom economy. nih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct such halogenated esters. nih.govnih.gov

A hypothetical MCR could involve the reaction of isovaleric acid, a bromine source, trichloroethanol, and a coupling agent in a one-pot process. Cascade reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, also present a streamlined approach. For example, a cascade process could be initiated by the bromination of an isovaleryl halide, which then undergoes an in-situ esterification with trichloroethanol.

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to developing efficient and selective synthetic routes. Various catalytic systems can be employed for the key transformations involved in producing this compound, namely esterification and bromination.

Lewis Acid Catalysis in Esterification and Bromination

Lewis acids are effective catalysts for both esterification and certain bromination reactions. nih.govnih.govorganic-chemistry.orgresearchgate.net In the esterification of 2-bromoisovaleric acid with trichloroethanol, a Lewis acid can activate the carboxylic acid carbonyl group, facilitating nucleophilic attack by the alcohol.

In bromination reactions, Lewis acids can activate the bromine source or the substrate. For instance, in Friedel-Crafts type alkylations, organopnictogen cations like triarylchlorostibonium salts have been shown to be effective Lewis acid catalysts. nih.gov These catalysts can activate C-Br bonds, suggesting their potential role in reactions involving α-bromoesters. nih.gov

Below is a table showing the catalytic activity of various triarylchlorostibonium Lewis acids in a model Friedel-Crafts alkylation reaction, which provides insight into their potential for activating related substrates.

| Catalyst (Ar₃SbCl) | Aryl Group (Ar) | Conversion (%) |

| 3-a | Ph | 42 |

| 3-b | 4-FC₆H₄ | 35 |

| 3-c | 3-FC₆H₄ | 65 |

| 3-d | 3,5-F₂C₆H₃ | 60 |

| 3-e | 2,4,6-F₃C₆H₂ | 55 |

| Data derived from a model Friedel-Crafts alkylation of benzene (B151609) by tBuBr catalyzed by 3-Ar. Conversion based on ¹H NMR yield after 30 min in CDCl₃. nih.gov |

Phase-Transfer Catalysis in Halogenated Ester Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, such as an aqueous phase containing a nucleophile and an organic phase containing the substrate. ijirset.comresearchgate.net This method can enhance reaction rates, improve yields, and reduce the need for harsh solvents, aligning with the principles of green chemistry. ijirset.com

In the synthesis of halogenated esters, PTC can facilitate the reaction between a carboxylate salt (dissolved in the aqueous phase) and a halogenating agent or an alkyl halide (in the organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic reactant across the phase boundary into the organic phase where the reaction occurs. ijirset.comsemanticscholar.org For the synthesis of this compound, PTC could be employed in the esterification of a 2-bromoisovalerate salt with a trichloroethyl halide or in the bromination of trichloroethyl isovalerate using a bromide salt. The use of multi-site phase-transfer catalysts can further enhance catalytic efficiency. researchgate.net

Organocatalysis and Biocatalysis for Enhanced Selectivity

Beyond asymmetric bromination, organocatalysis and biocatalysis offer highly selective methods for synthesis. Biocatalysis, the use of enzymes or whole microbial cells, operates under mild conditions and provides exceptional chemo-, regio-, and stereoselectivity. nih.govnih.govrsc.org

Lipases are enzymes commonly used for the enantioselective formation of ester bonds. nih.gov A kinetic resolution process could be employed, where a racemic mixture of 2-bromoisovaleric acid is selectively esterified with trichloroethanol in the presence of a lipase, yielding one enantiomer of the ester in high enantiomeric excess. Alternatively, halogenases are enzymes that can introduce halogen atoms with high selectivity, potentially enabling direct, green bromination of a precursor. nih.govrsc.org While the direct biocatalytic synthesis of this compound is a specialized goal, the principles are well-established in the synthesis of other chiral compounds and halogenated molecules. nih.govnih.govrsc.org

Reaction Condition Optimization for Yield and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and waste. creative-biolabs.comprismbiolab.com Key parameters that influence the outcome of the synthesis of this compound include temperature, solvent, reactant concentration, and reaction time. creative-biolabs.com

Temperature : Increasing the temperature generally increases the reaction rate. However, for exothermic reactions like bromination, it can also lead to the formation of byproducts. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. creative-biolabs.com

Solvent : The choice of solvent is critical as it can affect reactant solubility and reactivity. For instance, polar aprotic solvents might favor certain nucleophilic substitution reactions, while non-polar solvents may be preferred for others. creative-biolabs.com

Concentration : The concentration of reactants affects the collision frequency and thus the reaction rate. In catalytic reactions, the catalyst-to-substrate ratio must be optimized to ensure efficient turnover without unnecessary cost. creative-biolabs.com

Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE) or machine learning algorithms to systematically explore the reaction parameter space and identify the optimal conditions more efficiently than traditional one-factor-at-a-time (OFAT) methods. prismbiolab.combeilstein-journals.orgrsc.org

The table below illustrates a hypothetical optimization of a reaction, showing how varying conditions can impact yield.

| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) |

| 1 | 25 | Dichloromethane | 1 | 45 |

| 2 | 40 | Dichloromethane | 1 | 65 |

| 3 | 40 | Toluene | 1 | 58 |

| 4 | 40 | Dichloromethane | 5 | 85 |

| This table is illustrative and does not represent actual experimental data for the synthesis of this compound. |

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of esters often involves the use of stoichiometric amounts of hazardous reagents and solvents. Green chemistry offers a framework for developing more sustainable alternatives. For the synthesis of this compound, which would likely be formed from 2-bromoisovaleric acid and 2,2,2-trichloroethanol, several green chemistry principles can be applied.

One of the primary goals of green chemistry is the use of less hazardous chemical syntheses. This can be achieved by replacing toxic reagents and solvents with safer alternatives. For instance, instead of using highly corrosive mineral acids as catalysts for esterification, solid acid catalysts or enzymes could be employed. These catalysts are often less corrosive, easier to handle, and can be recycled, reducing waste.

Another key principle is the design of energy-efficient processes. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. rsc.org Reactions conducted under microwave irradiation often proceed at significantly faster rates and with higher yields compared to conventional heating methods. rsc.org This can lead to substantial energy savings and reduced reaction times. A solvent-free approach, where the reactants are mixed without a solvent, further enhances the green credentials of a synthesis by eliminating the need for solvent purchase, purification, and disposal. jcu.edu

The development of catalytic reactions is also a cornerstone of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, minimizing the formation of byproducts. For ester synthesis, various catalytic systems have been developed that are more environmentally friendly than traditional methods.

Below is a conceptual table outlining potential green chemistry approaches for the synthesis of this compound, based on established green methodologies for similar esterifications.

| Green Chemistry Approach | Potential Reagents/Conditions | Advantages |

| Alternative Solvents | Use of greener solvents like acetonitrile (B52724) or ionic liquids in place of chlorinated or amide solvents. nih.gov | Reduced toxicity and environmental impact. nih.gov |

| Catalyst Selection | Employment of solid acid catalysts (e.g., zeolites, ion-exchange resins) or enzymatic catalysts (lipases). | Ease of separation, reusability, milder reaction conditions, high selectivity. |

| Energy Efficiency | Microwave-assisted synthesis. rsc.org | Faster reaction times, increased yields, reduced energy consumption. rsc.org |

| Solvent-Free Conditions | Grinding of reactants with a solid catalyst. jcu.edu | Elimination of solvent use, simplified workup, reduced waste. jcu.edu |

Chemical Reactivity and Transformation Studies of Trichloroethyl 2 Bromoisovalerate

Nucleophilic Substitution Reactions at the Brominated Center

The carbon atom bonded to the bromine in trichloroethyl 2-bromoisovalerate serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions. The specific pathway, whether S_N2 or S_N1, is dictated by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

S_N2 Reactions: Kinetics, Stereochemistry, and Substrate Scope

The secondary nature of the carbon bearing the bromine atom allows for S_N2 reactions. quora.com These reactions are bimolecular, meaning their rate is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. vedantu.commasterorganicchemistry.comfiveable.meyoutube.comlibretexts.org The mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group, a process often referred to as "backside attack". masterorganicchemistry.compressbooks.publibretexts.org This leads to a transition state where the carbon atom is pentacoordinated, partially bonded to both the incoming nucleophile and the outgoing bromide. pressbooks.pub

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center, often called a Walden inversion. masterorganicchemistry.compressbooks.pubjove.comquora.com If the starting material is a specific enantiomer (e.g., R-configuration), the product will have the opposite configuration (S-configuration). jove.comkhanacademy.org This stereospecificity is a direct consequence of the backside attack mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com

The rate of S_N2 reactions is sensitive to steric hindrance. pressbooks.pubchemicalnote.com Bulkier groups around the reaction center impede the approach of the nucleophile, slowing down the reaction. Therefore, the reactivity for S_N2 reactions generally follows the trend: methyl > primary > secondary >> tertiary. masterorganicchemistry.commasterorganicchemistry.com Strong nucleophiles are required for S_N2 reactions to proceed efficiently. vedantu.comopenochem.org

Interactive Table 1: Representative S_N2 Reactions and Relative Rates

| Nucleophile | Substrate Type | Product | General Relative Rate |

| Hydroxide (B78521) (OH⁻) | Secondary Alkyl Bromide | Alcohol | Moderate |

| Azide (N₃⁻) | Secondary Alkyl Bromide | Alkyl Azide | High |

| Cyanide (CN⁻) | Secondary Alkyl Bromide | Nitrile | High |

| Thiolate (RS⁻) | Secondary Alkyl Bromide | Thioether | High |

| Acetate (B1210297) (CH₃COO⁻) | Secondary Alkyl Bromide | Ester | Low |

S_N1 Reactions: Carbocation Stability and Rearrangements

Under conditions that favor the formation of a carbocation, such as in the presence of a polar protic solvent (like water or alcohols) and a weak nucleophile, this compound can undergo an S_N1 reaction. numberanalytics.combyjus.com This is a two-step mechanism. vedantu.comnumberanalytics.com The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a secondary carbocation intermediate. byjus.com The rate of this unimolecular reaction depends only on the concentration of the substrate. vedantu.combyjus.com

A key feature of S_N1 reactions is the possibility of carbocation rearrangements. numberanalytics.comlibretexts.orgyoutube.comorganicchemistrytutor.com The initially formed secondary carbocation can rearrange to a more stable carbocation if possible. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com In the case of the carbocation derived from this compound, a 1,2-hydride shift could occur, where a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the positively charged carbon. This would result in the formation of a more stable tertiary carbocation. The nucleophile can then attack this rearranged carbocation. libretexts.orgmasterorganicchemistry.com The driving force for this rearrangement is the increased stability of the resulting carbocation. libretexts.orgorganicchemistrytutor.com

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity in the context of nucleophilic substitution on this compound primarily concerns the site of nucleophilic attack. The most likely site is the carbon atom bonded to the bromine. However, other functional groups could potentially react under different conditions.

Stereoselectivity is a critical consideration that differs significantly between S_N1 and S_N2 pathways. As previously mentioned, S_N2 reactions are stereospecific, resulting in a complete inversion of the stereochemical configuration. jove.commasterorganicchemistry.com In contrast, S_N1 reactions proceed through a planar carbocation intermediate. quora.comchemicalnote.combyjus.com The nucleophile can attack this flat intermediate from either face with roughly equal probability. quora.com This leads to a mixture of products with both retention and inversion of configuration, a process known as racemization. vedantu.commasterorganicchemistry.com Therefore, if the reaction starts with an optically active compound, the S_N1 pathway will lead to a product with little to no optical activity. chemicalnote.com

Intermolecular and Intramolecular Nucleophilic Cyclizations

This compound can serve as a substrate for both intermolecular and intramolecular cyclization reactions. In an intermolecular reaction, it would react with a separate molecule containing two nucleophilic sites to form a cyclic product.

Intramolecular cyclizations occur when a nucleophile is present within the same molecule, leading to the formation of a ring. wikipedia.org While this compound itself lacks an internal nucleophile, derivatives can be synthesized to undergo such reactions. For example, studies have shown that bromo esters can undergo reductive intramolecular cyclization, often catalyzed by metal complexes, to form cyclic products. nih.govacs.org The success and regioselectivity of these cyclizations depend on factors like the length and flexibility of the chain connecting the nucleophile and the electrophilic carbon. wikipedia.orgbiointerfaceresearch.com

Reactions of the Trichloroethyl Ester Moiety

The 2,2,2-trichloroethyl (TCE) ester group is primarily utilized as a protecting group for carboxylic acids in organic synthesis. chimia.ch Its key reactivity involves its removal to regenerate the carboxylic acid.

Reductive Dechlorination Pathways and Mechanisms

The cleavage of the TCE ester is typically achieved through reductive methods. chimia.ch A common and effective method involves the use of zinc dust in an acidic medium or other solvents. chimia.chnih.gov This process is a type of reductive dechlorination. nih.gov

The proposed mechanism for this deprotection involves a metal-halogen exchange. chimia.ch More recent studies suggest a radical-based mechanism, particularly when using catalysts like titanocene (B72419) dichloride. In this pathway, an electron transfer catalyst abstracts a chlorine atom to generate a carbon-centered radical. This radical is then further reduced, leading to fragmentation that yields 1,1-dichloroethene and the corresponding carboxylate. chimia.ch These reductive methods are often advantageous because they can be performed under mild conditions, avoiding harsh acidic or basic environments that might affect other sensitive functional groups in the molecule. chimia.chnih.gov

Cleavage of the Trichloroethyl Protecting Group

The 2,2,2-trichloroethyl (TCE) group is a valuable protecting group for carboxylic acids due to its stability under various conditions and the specific methods available for its removal. The cleavage of the TCE ester from a molecule like this compound typically proceeds via a reductive mechanism.

One common method for the cleavage of TCE esters involves the use of zinc dust in the presence of an acid, such as acetic acid. wikipedia.orgchem-station.com This process is a reductive elimination. The reaction is believed to proceed through a two-step mechanism. First, a metal-halogen exchange reaction occurs, leading to the formation of a β-metallated ester intermediate. This intermediate is unstable and readily undergoes a 1,2-elimination to yield a metal carboxylate and 1,1-dichloroethene. chimia.ch

While effective, these traditional methods can require harsh conditions, such as acidic media or elevated temperatures, which may not be suitable for sensitive substrates. chimia.ch To address this, milder and more selective methods for TCE cleavage have been developed.

A notable advancement is the use of titanocene dichloride (Cp2TiCl2) as a catalyst in conjunction with zinc dust as the stoichiometric reducing agent. chimia.chnih.gov This catalytic system allows for the reductive cleavage of TCE esters under neutral, aprotic conditions at room temperature. chimia.chnih.gov The proposed mechanism for this titanocene-catalyzed deprotection involves a radical pathway. It is suggested that titanocene(III) chloride (Cp2TiCl), generated in situ, abstracts a chlorine atom from the trichloroethyl group to form a carbon-centered radical. This radical is then further reduced by another equivalent of Cp2TiCl to form a β-titanated ester. This species subsequently fragments to release the carboxylate, 1,1-dichloroethene, and regenerate the titanocene catalyst. chimia.ch This method has demonstrated high efficiency, with yields often in the range of 80%. chimia.ch

Another approach for the selective removal of the TCE group under non-reducing, pH-neutral conditions involves the use of trimethyltin (B158744) hydroxide in 1,2-dichloroethane. This method is particularly advantageous for substrates containing other functionalities that are sensitive to traditional reducing or acidic/basic conditions. researchgate.net Additionally, activated zinc dust in the presence of N-methylimidazole in solvents like ethyl acetate or acetone (B3395972) has been shown to effectively remove TCE protecting groups at room temperature or under reflux. researchgate.net

Elimination Reactions Involving the Trichloroethyl Group

The primary elimination reaction involving the trichloroethyl group in the context of this compound is the reductive cleavage of the ester, as detailed in the previous section. This reaction, whether induced by zinc and acid or by catalytic methods, culminates in the elimination of 1,1-dichloroethene. chem-station.comchimia.ch

The mechanism of this elimination is a key feature of the TCE protecting group's utility. The formation of the stable gaseous by-product, 1,1-dichloroethene, and carbon dioxide (in the case of Troc-protected amines) helps to drive the deprotection reaction to completion. chem-station.com

It is important to note that under certain conditions, incomplete reduction can lead to the formation of by-products. For instance, in the deprotection of aromatic amines protected with the 2,2,2-trichloroethoxycarbonyl (Troc) group, significant amounts of the stable 2,2-dichloroethoxycarbonyl (Dioc) by-product can be formed. researchgate.net While this specific example pertains to a Troc group on an amine, it highlights the potential for side reactions if the reduction is not carried out to completion.

Ester Hydrolysis and Transesterification Reactions

The hydrolysis of esters, including this compound, can be catalyzed by both acids and bases. The kinetics of these reactions are influenced by the structure of the ester and the reaction conditions.

Acid-Catalyzed Hydrolysis:

In acid-catalyzed hydrolysis, the reaction typically follows a pseudo-first-order kinetics. youtube.com The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ias.ac.in The rate of this reaction is influenced by electronic and steric factors. For α-halogenated esters, the electron-withdrawing nature of the halogen can affect the stability of the transition state. ias.ac.in

Studies on the hydrolysis of related α-halogenated propionates have shown that the nature of the halogen atom influences the activation energy of the reaction. For instance, in the case of ethyl α-halogenopropionates, the chloro-substituted ester exhibits the lowest activation energy, while the iodo-substituted one has the highest. ias.ac.in This is contrary to what might be expected based solely on the inductive effect of the halogens and suggests that other factors, such as the interaction with the alkyl group, play a significant role. ias.ac.in

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, or saponification, is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.org The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

The reactivity of esters in alkaline hydrolysis is sensitive to the nature of the substituents. Electron-withdrawing groups attached to the acyl or the alkoxy part of the ester can significantly accelerate the rate of hydrolysis. chemrxiv.org For example, the presence of a phenyl group in butyl benzyl (B1604629) phthalate (B1215562) makes it hydrolyze much faster than other phthalates with only alkyl substituents. chemrxiv.org Given the presence of the electron-withdrawing trichloroethyl group and the bromo substituent in this compound, it is expected to have a relatively fast rate of alkaline hydrolysis compared to simple alkyl esters.

The following table summarizes the kinetic parameters for the alkaline hydrolysis of some synthetic organic esters. While data for this compound is not specifically available, the data for related compounds can provide insights into its expected behavior.

| Ester | Hydrolysis Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |

| Di-n-butyl phthalate | (1.0 ± 0.05) × 10⁻² | 30.00 ± 0.05 |

| Butyl Benzyl Phthalate | Faster than other phthalates | Room Temperature |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | Slower than Butyl Benzyl Phthalate | Room Temperature |

| Butylparaben | Slower than other parabens with smaller alkyl chains | Room Temperature |

Data compiled from a study on the alkaline hydrolysis of synthetic organic esters. chemrxiv.org

Enzymatic hydrolysis offers a mild and selective alternative to chemical methods for ester cleavage. Lipases and esterases are commonly used biocatalysts for the hydrolysis of a wide range of esters. These enzymes can exhibit high chemo-, regio-, and enantioselectivity, making them valuable tools in organic synthesis and bioremediation.

Biocatalysis is not limited to hydrolysis. Enzymes can be used for a variety of transformations. For instance, polymer-protein conjugates have been synthesized using atom transfer radical polymerization (ATRP) under biologically compatible conditions, demonstrating the integration of enzymatic and synthetic processes. google.com This suggests the potential for using biocatalysts in concert with molecules like this compound in more complex synthetic strategies.

Radical Reactions and Their Initiating Potential

This compound is a molecule well-suited to act as an initiator in Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu ATRP is a controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. wikipedia.orgcmu.edu

The key to ATRP is the reversible activation of a dormant species (the initiator) by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. wikipedia.org The 2-bromoisovalerate moiety in this compound is a common and effective initiating group for ATRP. The carbon-bromine bond is sufficiently weak to be homolytically cleaved by the copper(I) catalyst, forming a tertiary radical that can then add to monomer units.

The general mechanism for ATRP initiation with an initiator like this compound (R-X) is as follows:

Initiation: R-X + Cu(I)/L → R• + X-Cu(II)/L

Where:

R-X is the initiator (this compound)

Cu(I)/L is the copper(I) catalyst complexed with a ligand (L)

R• is the initiating radical

X-Cu(II)/L is the oxidized copper(II) complex (the deactivator)

The rate of initiation is a critical parameter in ATRP, as it should be at least as fast as the rate of propagation to ensure that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. cmu.edu The structure of the initiator plays a significant role in determining the rate of activation. cmu.edu

Various ATRP methods, such as Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP, have been developed to reduce the amount of catalyst needed and to tolerate small amounts of oxygen. mdpi.com In AGET ATRP, a reducing agent is used to regenerate the Cu(I) activator from the Cu(II) deactivator. mdpi.com In ICAR ATRP, a conventional radical initiator is used in small amounts to continuously regenerate the Cu(I) species. mdpi.com

The following table provides examples of monomers that have been polymerized using ATRP with initiators similar to this compound.

| Monomer | Initiator | Catalyst System | Resulting Polymer |

| Methyl Methacrylate (B99206) (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | FeCl₃·6H₂O/Succinic Acid (ICAR ATRP) | PMMA with narrow molecular weight distribution (Mw/Mn = 1.20–1.50) mdpi.com |

| Styrene | FeBr₂/Fe(0)/dNbpy | FeBr₂/Fe(0)/dNbpy | Polystyrene with narrow molecular weight distributions (Mw/Mn = 1.17–1.27) mdpi.com |

| Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) | Surface-bound bromoisobutyrate | CuBr/CuBr₂/bpy | Poly(OEGMA) hydrogel films umich.edu |

| Various Methacrylates | Pendent bromides on a polyester (B1180765) backbone | Cu/CuBr₂/BPMOA | Graft copolymers rsc.org |

The versatility of ATRP allows for the synthesis of a wide range of functional polymers, and initiators like this compound are key components in these synthetic strategies.

Photoredox Catalysis in Radical Transformations

There is currently no available research detailing the use of this compound as a substrate in photoredox-catalyzed radical transformations. Photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions, enabling a wide array of chemical bond formations. Typically, organic halides are excellent precursors for radical generation via single-electron transfer processes mediated by a photocatalyst. However, no studies have been published that specifically investigate the behavior of the carbon-bromine bond in this compound under photoredox conditions.

For a hypothetical reaction, one might envision the generation of a tertiary radical centered on the isovalerate backbone following the homolytic cleavage of the C-Br bond. The fate of such a radical would be of significant interest, with potential pathways including but not limited to:

Addition to π-systems: The radical could potentially add to alkenes or alkynes, forming new carbon-carbon bonds.

Atom transfer reactions: The radical could abstract an atom from a suitable donor.

Coupling reactions: The radical could couple with another radical species in the reaction mixture.

However, without experimental data, any discussion of reaction partners, catalysts, quantum yields, and product distributions remains purely speculative.

Rearrangement Reactions and Their Mechanistic Elucidation

Similarly, the scientific literature lacks any reports on the rearrangement reactions of this compound. Rearrangement reactions, which involve the migration of an atom or group within a molecule, are fundamental transformations in organic synthesis, often leading to complex molecular architectures.

Given the structure of this compound, potential rearrangement pathways could theoretically be initiated, for instance, by the formation of a carbocation at the tertiary carbon upon departure of the bromide ion. This could potentially lead to:

Wagner-Meerwein type rearrangements: Alkyl or hydride shifts could occur to form a more stable carbocation, leading to a rearranged carbon skeleton.

Neighboring group participation: The ester functionality, including the trichloroethyl group, could potentially participate in the displacement of the bromide, leading to cyclic intermediates and rearranged products.

The elucidation of the mechanisms of such hypothetical rearrangements would require detailed experimental studies, including kinetic analysis, isotopic labeling, and computational modeling. As no such studies have been reported, the propensity of this compound to undergo rearrangements and the mechanisms that would govern such transformations are unknown.

Advanced Spectroscopic and Analytical Research Methodologies for Trichloroethyl 2 Bromoisovalerate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of Trichloroethyl 2-bromoisovalerate, allowing for the precise mapping of atomic connectivity and spatial relationships.

High-Resolution 1H and 13C NMR Studies

High-resolution 1D NMR spectra are foundational for the initial structural assessment of the molecule. The proton (¹H) NMR spectrum provides information on the chemical environment and number of different types of protons, while the carbon-13 (¹³C) NMR spectrum identifies the distinct carbon atoms within the structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton. The trichloroethyl moiety features a characteristic singlet for the methylene (B1212753) protons (-OCH₂CCl₃) at a downfield chemical shift, typically around 4.95-5.30 ppm, due to the strong deshielding effect of the adjacent oxygen and trichloromethyl group. cdnsciencepub.com The 2-bromoisovalerate portion of the molecule presents a more complex pattern. The proton on the carbon bearing the bromine atom (α-proton) would appear as a doublet. The isopropyl group's methine proton would be a multiplet due to coupling with both the α-proton and the six methyl protons. The two methyl groups of the isopropyl moiety are diastereotopic because of the adjacent chiral center (C2) and are therefore expected to appear as two distinct doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon of the ester is typically found in the highly deshielded region of the spectrum. The carbons of the trichloroethyl group and the brominated isovalerate group will have characteristic chemical shifts influenced by the electron-withdrawing halogen atoms.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

| Trichloroethyl Group | ||

| -OCH₂- | ~4.98 ppm (s) | ~74 ppm |

| -CCl₃ | - | ~95 ppm |

| Ester Group | ||

| -C=O | - | ~168 ppm |

| 2-Bromoisovalerate Group | ||

| -CH(Br)- | ~4.2 ppm (d) | ~48 ppm |

| -CH(CH₃)₂ | ~2.3 ppm (m) | ~33 ppm |

| -CH(CH₃)₂ | ~1.1 ppm (d), ~1.05 ppm (d) | ~21 ppm, ~20 ppm |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Assignments

2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. princeton.eduscribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the α-proton (-CH(Br)-) and the methine proton of the isopropyl group. Further correlations would exist between the isopropyl methine proton and the two diastereotopic methyl protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its attached carbon. For example, the singlet at ~4.98 ppm would show a cross-peak with the carbon signal at ~74 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds. sdsu.edu This is crucial for connecting the different spin systems and identifying quaternary carbons. Key HMBC correlations would link the -OCH₂- protons to the ester carbonyl carbon and the -CCl₃ carbon. The isopropyl methyl protons would show correlations to the isopropyl methine carbon and the α-carbon (-CH(Br)-).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which is vital for conformational analysis. princeton.edu NOESY can help determine the preferred spatial arrangement of the trichloroethyl and isovalerate moieties relative to each other by identifying protons that are close in space, even if they are not directly connected through bonds.

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) |

| COSY | -CH(Br)- | -CH(CH₃)₂ |

| -CH(CH₃)₂ | -CH(CH₃)₂ | |

| HSQC | -OCH₂- | -OCH₂- |

| -CH(Br)- | -CH(Br)- | |

| HMBC | -OCH₂- | -C=O, -CCl₃ |

| -CH(CH₃)₂ | -C=O, -CH(Br)-, -CH(CH₃)₂ |

Advanced NMR Experiments (Variable Temperature NMR, Solid-State NMR) for Dynamic and Solid-State Analysis

Variable Temperature (VT) NMR: Molecules with sterically hindered bonds can exhibit restricted rotation, leading to the existence of multiple stable conformations (rotamers) at room temperature. nih.gov VT-NMR studies can be employed to investigate such dynamic processes. By acquiring ¹H NMR spectra at different temperatures, one could observe the broadening and coalescence of signals if this compound exists as a mixture of rotamers that interconvert on the NMR timescale. nih.gov This would provide valuable information on the energy barriers to bond rotation.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in a dynamic, solvated environment, ssNMR analyzes the compound in its solid, crystalline, or amorphous form. This technique is highly sensitive to the local environment and can be used to study polymorphism (the existence of multiple crystalline forms), identify different conformations present in the solid state, and understand intermolecular packing interactions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing confirmation of the molecular weight and valuable structural information through fragmentation analysis. nationalmaglab.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). chemrxiv.orgcsic.es This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₇H₁₀BrCl₃O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated value. The complex isotopic pattern arising from the presence of one bromine and three chlorine atoms provides a distinctive signature for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragment Characterization

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgnih.govunt.edu This process, often involving collision-induced dissociation (CID), reveals the fragmentation pathways of the molecule, which helps to piece together its structure. unt.edu

For this compound, characteristic fragmentation pathways would likely include:

Loss of Halogens: Cleavage of C-Br and C-Cl bonds.

Ester Cleavage: Fragmentation at the ester linkage, potentially leading to ions corresponding to the trichloroethoxy group or the bromoisovaleryl group.

Loss of the Isopropyl Group: A common fragmentation for isovalerate derivatives.

Rearrangements: Potential for McLafferty-type rearrangements if sterically feasible.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the structure determined by NMR.

Predicted Key Mass Fragments for this compound

| m/z (Nominal) | Proposed Fragment Identity | Fragmentation Pathway |

| [M-Br]⁺ | [C₇H₁₀Cl₃O₂]⁺ | Loss of Bromine radical |

| [M-Cl]⁺ | [C₇H₁₀BrCl₂O₂]⁺ | Loss of Chlorine radical |

| [M-C₃H₄BrO]⁺ | [C₄H₆Cl₃O]⁺ | Cleavage of ester bond |

| 165/167/169 | [C₅H₈BrO]⁺ | Acylium ion from loss of -OCH₂CCl₃ |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The presence of multiple chlorine and bromine isotopes will result in characteristic isotopic patterns for each fragment containing these atoms.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount in the separation, identification, and quantification of chemical compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer powerful means to assess its purity and monitor the progress of its synthesis.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Given the anticipated volatility of this compound, GC-MS serves as an ideal tool for its analysis, as well as for the identification of any volatile byproducts or unreacted starting materials from its synthesis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column walls and the mobile gas phase. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster. youtube.comkhanacademy.org

The mass spectrometer then ionizes the eluted molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint, offering information about the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms in this compound would produce a characteristic isotopic pattern in the mass spectrum, aiding in its identification. libretexts.orgjove.com Specifically, the presence of one bromine atom results in two molecular ion peaks of nearly equal intensity separated by two mass units (M and M+2), while the three chlorine atoms would lead to a more complex isotopic cluster. jove.com

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a phenyl-polysiloxane stationary phase, would likely be employed. The temperature program of the GC oven would be optimized to ensure good separation from potential impurities.

Illustrative GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-500 amu |

This table presents a hypothetical set of parameters and would require empirical optimization.

Detailed research findings from such an analysis would involve the identification of the peak corresponding to this compound based on its retention time and the characteristic mass spectrum. The purity of the sample can be estimated by comparing the area of the main peak to the total area of all peaks in the chromatogram. Furthermore, GC-MS is invaluable for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the desired product over time.

While GC-MS is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile, thermally labile, or high molecular weight species that may be present as impurities or byproducts in the synthesis of this compound.

HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For a compound like this compound, a reversed-phase HPLC method would likely be the most effective. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. researchgate.netiaea.orgscielo.br

Method development in HPLC involves the optimization of several parameters to achieve the desired separation. This includes selecting the appropriate column, mobile phase composition (including the use of gradients where the solvent composition changes over time), flow rate, and detector wavelength. scielo.br For this compound, a UV detector would be suitable if the molecule possesses a chromophore that absorbs UV light. If not, derivatization with a UV-absorbing or fluorescent tag might be necessary for sensitive detection. gerli.compsu.edu

Illustrative HPLC Method Parameters for this compound Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters and would require empirical optimization.

The development of a robust HPLC method is crucial for quantifying the purity of this compound, especially with respect to non-volatile impurities that would not be detected by GC. By analyzing reaction aliquots, HPLC can provide valuable kinetic data and help in optimizing reaction conditions to maximize yield and purity.

Theoretical and Computational Chemistry Studies of Trichloroethyl 2 Bromoisovalerate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of electronic structure and molecular properties. youtube.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. researchgate.net For Trichloroethyl 2-bromoisovalerate, DFT calculations would typically begin with geometry optimization to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.

Furthermore, DFT provides valuable electronic descriptors that characterize the reactivity of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Illustrative DFT-Calculated Properties for a Haloalkane Ester

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized Bond Length (C-Br) | 1.95 Å | Influences reactivity and vibrational spectra. |

| Optimized Bond Angle (O-C=O) | 125° | Defines the geometry around the ester group. |

| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Governs intermolecular interactions. |

Note: The data in this table is illustrative for a generic haloalkane ester and not specific to this compound due to a lack of published data. The values are representative of what would be obtained from DFT calculations.

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic data. researchgate.netdntb.gov.ua These methods are particularly useful for calculating precise reaction enthalpies, activation energies, and for detailed analysis of spectroscopic features. researchgate.net For a molecule like this compound, ab initio calculations could be employed to refine the understanding of its thermochemical properties and to accurately predict its NMR and UV-Vis spectra. dntb.gov.ua

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the isovalerate and trichloroethyl groups allows for multiple conformations of this compound. Understanding the relative energies and interconversion pathways of these conformers is crucial for a complete picture of the molecule's behavior. imperial.ac.uk

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational space of large molecules. By using a classical force field to describe the potential energy of the system, MM can rapidly calculate the energies of thousands of different conformations.

Molecular dynamics (MD) simulations build upon MM by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. ucmerced.edu An MD simulation of this compound would reveal how the molecule explores different conformations at a given temperature and how it interacts with its environment, such as a solvent.

The rotation around single bonds, such as the C-C bonds in the isovalerate chain and the C-O bond of the ester group, is not entirely free. The energy barriers associated with these rotations can be calculated using quantum chemical methods. By mapping the potential energy surface as a function of specific dihedral angles, the transition states connecting different conformers can be identified, and the rotational barriers can be quantified.

Illustrative Conformational Analysis Data

| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformer |

|---|---|---|

| O=C-O-C | 5.2 | Anti-periplanar |

| C-C(Br)-C=O | 3.8 | Gauche |

Note: This table presents hypothetical data to illustrate the outputs of a conformational analysis. Specific values for this compound are not available in the literature.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net For this compound, this could involve studying its behavior in nucleophilic substitution reactions, where the bromine atom is replaced, or in elimination reactions. studysmarter.co.uk The reductive cleavage of the trichloroethyl ester group is another important reaction pathway that can be investigated. chimia.chnih.gov

By calculating the structures and energies of reactants, transition states, and products, a detailed reaction profile can be constructed. nih.gov This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the factors that control the reaction's outcome. Computational studies can also help to predict the stereochemistry of the products and to understand the role of catalysts or solvents in the reaction. nih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

The study of a chemical reaction's mechanism, such as a potential substitution or elimination reaction involving this compound, would begin with locating the transition state (TS). A transition state represents the highest energy point along the minimum energy pathway between reactants and products. uni-muenchen.de Its geometry is characterized by having a single imaginary vibrational frequency. Automated methods can be employed to locate these transition state structures based on the starting reactants and expected products. chemrxiv.org

Once a transition state is located and verified, the Intrinsic Reaction Coordinate (IRC) path is calculated. scm.commdpi.com The IRC follows the minimum energy path from the transition state downhill to both the reactants and the products, confirming that the identified transition state indeed connects the desired chemical species. uni-muenchen.defaccts.de This pathway provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. researchgate.net

Activation Energies and Reaction Rate Predictions

The activation energy (Ea) of a reaction is a critical factor in determining its rate. Computationally, this is determined by calculating the energy difference between the reactants and the transition state. libretexts.org Various levels of theory and basis sets can be employed to obtain accurate energy values.

The calculated activation energy can then be used within the framework of Transition State Theory (TST) to predict the reaction rate constant (k). The Arrhenius equation, k = A * exp(-Ea/RT), relates the activation energy, temperature (T), the gas constant (R), and a pre-exponential factor (A) to the reaction rate. libretexts.org This allows for a theoretical prediction of how quickly a reaction involving this compound would proceed under given conditions.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are also instrumental in predicting various spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry can predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants for a molecule like this compound. researchgate.net These calculations are typically performed using methods like Density Functional Theory (DFT). The predicted spectra can then be compared to experimental NMR data to aid in signal assignment and structural verification.

Theoretical IR and Raman Spectra Calculation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can predict the vibrational modes of this compound. The resulting theoretical IR and Raman spectra, showing the frequencies and intensities of these vibrations, can be compared with experimental spectra to confirm the molecular structure and identify characteristic functional group peaks. researchgate.net

Intermolecular Interaction Studies (e.g., solvent effects, catalyst binding)

The chemical behavior of this compound can be significantly influenced by its environment. Computational models can be used to study these intermolecular interactions. For instance, the effect of different solvents on a reaction's activation energy and mechanism can be investigated using implicit or explicit solvent models. nih.gov Similarly, the binding of a catalyst to the molecule can be modeled to understand how the catalyst influences the reaction pathway. These studies provide insights into how reaction conditions can be optimized.

Applications and Role in Non Clinical Chemical Research and Industry

Trichloroethyl 2-Bromoisovalerate as a Synthetic Intermediate

As a bifunctional molecule, this compound possesses the characteristics of both an alkylating agent (due to the bromine atom alpha to the carbonyl group) and a protected carboxylic acid (the trichloroethyl ester). This dual functionality, in principle, makes it a potentially useful building block in various synthetic applications.

Precursor to Complex Organic Molecules and Specialty Chemicals

The structure of this compound allows it to serve as a precursor for introducing the isovalerate skeleton into more complex molecules. The α-bromo position is susceptible to nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a common strategy in the synthesis of a variety of organic compounds.

The trichloroethyl ester itself provides a latent carboxylic acid functionality. This ester is stable under various conditions but can be selectively cleaved when desired. This feature is valuable in multi-step syntheses where other functional groups in the molecule might be sensitive to the harsh conditions required to deprotect more common esters.

Building Block in Heterocyclic Chemistry

α-Halo carbonyl compounds are well-established precursors in the synthesis of a wide range of heterocyclic systems. For instance, they can react with various dinucleophiles to form rings. While literature specifically citing this compound in heterocyclic synthesis is sparse, compounds with similar α-bromo ester motifs are used in reactions such as the Hantzsch thiazole (B1198619) synthesis (reaction with a thioamide) or in the formation of other nitrogen-, sulfur-, or oxygen-containing heterocycles. The trichloroethyl group would remain as a protected carboxylate on the resulting heterocyclic ring, available for subsequent deprotection and further functionalization.

Synthesis of Functionalized Polymers and Materials

In the field of polymer chemistry, α-bromo esters are known to be effective initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. This compound could potentially be used as an initiator to create polymers with a trichloroethyl ester group at one end. Subsequent cleavage of this group would yield a polymer with a carboxylic acid terminus, which is a useful functional handle for further modification, such as conjugation to other molecules or attachment to surfaces. However, it is important to note that the conditions for ATRP and the deprotection of the trichloroethyl group would need to be compatible.

Role of the Trichloroethyl Moiety as a Protecting Group in Multistep Synthesis

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a well-established protecting group for alcohols, amines, and carboxylic acids (as the 2,2,2-trichloroethyl ester, TCE). biosynth.comnih.govresearchgate.net Its utility stems from its unique cleavage conditions, which provide an orthogonal protection strategy in the synthesis of complex molecules. biosynth.comtcichemicals.com The Troc group is generally stable under acidic and some basic conditions that are used to remove other common protecting groups. nih.gov

Orthogonality with Other Protecting Groups

A key advantage of the Troc group is its orthogonality with many other widely used protecting groups in organic synthesis. biosynth.comtcichemicals.com This means that the Troc group can be selectively removed without affecting other protecting groups, and vice versa. biosynth.com This is a critical feature in the total synthesis of complex natural products and other intricate molecular architectures. tcichemicals.com

For example, the Troc group is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (like piperidine) used to cleave 9-fluorenylmethyloxycarbonyl (Fmoc) groups. biosynth.comresearchgate.net It is also stable to the conditions of catalytic hydrogenation often used to remove benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. researchgate.netresearchgate.net This allows for a flexible and strategic approach to deprotection in a multi-step synthesis. tcichemicals.com

Table 1: Orthogonality of Troc Group with Common Protecting Groups

| Protecting Group | Typical Cleavage Conditions | Stability of Troc Group |

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) | Stable biosynth.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable biosynth.comresearchgate.net |

| Cbz (benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd) | Generally Stable researchgate.net |

| TBS (tert-butyldimethylsilyl) | Fluoride source (e.g., TBAF) | Stable biosynth.com |

| Alloc (allyloxycarbonyl) | Pd(0) catalysis | Stable researchgate.net |

Strategies for Troc Group Introduction and Removal

Introduction:

The Troc protecting group is typically introduced by reacting an alcohol, amine, or carboxylic acid with 2,2,2-trichloroethyl chloroformate (Troc-Cl) or 2,2,2-trichloroethanol (B127377), respectively. biosynth.comnih.gov In the case of amines and alcohols, a base such as pyridine (B92270) or sodium bicarbonate is commonly used to neutralize the HCl generated during the reaction. biosynth.compharmacompass.com For the formation of a trichloroethyl ester from a carboxylic acid, standard esterification conditions can be employed, often involving an activating agent for the carboxylic acid.

Removal:

The defining feature of the Troc group is its method of removal, which proceeds via a reductive elimination mechanism. biosynth.com The most common and mild method for cleaving the Troc group is the use of zinc dust in the presence of a proton source, such as acetic acid (AcOH) or aqueous ammonium (B1175870) chloride. pharmacompass.com The zinc acts as a single-electron reductant, leading to the fragmentation of the molecule to release the deprotected functional group, along with 1,1-dichloroethylene and carbon dioxide as byproducts. nih.gov

Other reductive methods for Troc deprotection include electrolysis and the use of other reducing metals like cadmium-lead couples. biosynth.com A newer, milder method for the cleavage of 2,2,2-trichloroethyl esters involves the use of titanocene (B72419) dichloride as a catalyst with zinc dust, which can be performed under non-aqueous conditions at room temperature.

Table 2: Common Reagents for Troc Group Management

| Process | Reagent | Typical Conditions |

| Protection (Amines/Alcohols) | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Pyridine, CH₂Cl₂ or NaHCO₃, H₂O biosynth.com |

| Deprotection | Zinc dust (Zn) | Acetic Acid (AcOH) or THF/H₂O biosynth.com |

| Deprotection | Electrolysis | - biosynth.com |

| Deprotection (TCE esters) | Cp₂TiCl₂ (catalyst), Zn | THF, room temperature |

Environmental Fate and Degradation Mechanisms of Trichloroethyl 2 Bromoisovalerate

Hydrolytic Degradation in Aqueous Environments

Detailed studies concerning the hydrolytic degradation of Trichloroethyl 2-bromoisovalerate in aqueous environments could not be located in the reviewed scientific literature.

pH-Dependent Hydrolysis Kinetics and Mechanisms

No data is available on the pH-dependent hydrolysis kinetics and mechanisms of this compound. Research into how the rate of hydrolysis of this compound changes with varying pH conditions has not been published. Consequently, the mechanisms of acid-catalyzed, neutral, and base-catalyzed hydrolysis remain uncharacterized.

Identification of Hydrolytic Degradation Products